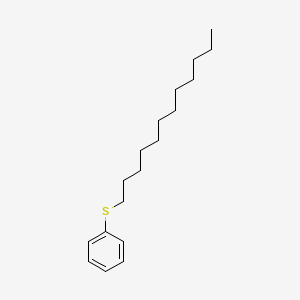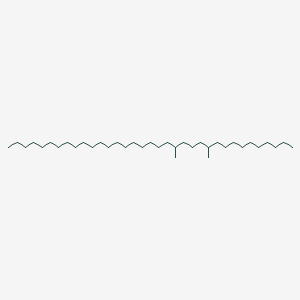![molecular formula C17H15NO2S B14624351 2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]propanoic acid CAS No. 54466-95-4](/img/structure/B14624351.png)
2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]propanoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole nucleus, which is a common structural motif in many bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]propanoic acid can be achieved through various synthetic routes. One common method involves the heteroannulation of 2-haloaniline derivatives with phenylacetyl under mild conditions, catalyzed by palladium complexes . Another approach is the copper-catalyzed intermolecular C-H amination of enamines under microwave irradiation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds are used under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
科学研究应用
2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, anti-inflammatory, and anticancer agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]propanoic acid involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, modulating their activity . This binding can lead to various biological effects, such as inhibition of viral replication, reduction of inflammation, and induction of apoptosis in cancer cells .
相似化合物的比较
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
3-Indolepropionic acid: Known for its antioxidant properties and potential therapeutic applications in neurodegenerative diseases.
2-Phenylindole: A parent structure for selective estrogen receptor modulators (SERMs) with distinct pharmacological properties.
Uniqueness: 2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]propanoic acid is unique due to its sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
54466-95-4 |
|---|---|
分子式 |
C17H15NO2S |
分子量 |
297.4 g/mol |
IUPAC 名称 |
2-[(2-phenyl-1H-indol-3-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C17H15NO2S/c1-11(17(19)20)21-16-13-9-5-6-10-14(13)18-15(16)12-7-3-2-4-8-12/h2-11,18H,1H3,(H,19,20) |
InChI 键 |
WHWVWOSKGTWQRR-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)O)SC1=C(NC2=CC=CC=C21)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bis[2-(2,4-dinitroanilino)ethyl] butanedioate](/img/structure/B14624276.png)

![(tert-Butylperoxy)[(1,1-diphenylethyl)peroxy]dimethylsilane](/img/structure/B14624311.png)









![2-(2,2,2-Trichloroethyl)-2-[3-(trifluoromethyl)phenyl]oxirane](/img/structure/B14624368.png)
